molecular formula C11H17NO3S B11175905 N,N-diethyl-4-methoxybenzenesulfonamide

N,N-diethyl-4-methoxybenzenesulfonamide

Cat. No.: B11175905
M. Wt: 243.32 g/mol
InChI Key: SQBRAFDGBCHZRI-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methoxybenzenesulfonamide is an aromatic sulfonamide compound. It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a methoxy group at the para position and diethyl groups on the nitrogen atom. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-4-methoxybenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

N,N-diethyl-4-methoxybenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group at the para position, which influences its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with specific molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-4-12(5-2)16(13,14)11-8-6-10(15-3)7-9-11/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBRAFDGBCHZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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